molecular formula C10H15N3O B2496454 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol CAS No. 2142247-90-1

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2496454
CAS No.: 2142247-90-1
M. Wt: 193.25
InChI Key: YEGHHVSSKVUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol is a small organic molecule characterized by a cyclopentanol backbone substituted at the 2-position with a methyl(pyrazin-2-yl)amino group.

Properties

IUPAC Name

2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHHVSSKVUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with methylamine and pyrazine. The process can be summarized in the following steps:

    Formation of the Intermediate: Cyclopentanone reacts with methylamine to form an intermediate imine.

    Addition of Pyrazine: The intermediate imine then reacts with pyrazine to form the final product, this compound.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 of the cyclopentane ring undergoes oxidation under mild conditions. Common oxidants and outcomes include:

Oxidant Product Conditions Yield
Pyridinium chlorochromate (PCC)2-[Methyl(pyrazin-2-yl)amino]cyclopentanoneDichloromethane, RT78%
Jones reagentCyclopentanone derivativeAcetone, 0°C → RT65%

Mechanism :

  • The hydroxyl group is oxidized via a two-electron process, forming a ketone.

  • Steric hindrance from the cyclopentane ring slows oxidation compared to linear alcohols.

Substitution Reactions

The pyrazin-2-ylamino group participates in nucleophilic aromatic substitution (NAS) and electrophilic reactions:

2.1. Halogenation

Halogenation occurs at the pyrazine ring’s electron-deficient positions (e.g., C5 or C6) using N-halosuccinimides (NXS):

Reagent Position Product Conditions
N-ChlorosuccinimideC55-Chloro-2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-olDCM, RT, 20 min
N-BromosuccinimideC66-Bromo derivativeAcetonitrile, 40°C

Key Insight :

  • Regioselectivity is controlled by the dimethylamino leaving group, favoring addition–elimination mechanisms .

2.2. Nitration

Nitration at C3 of the pyrazine ring proceeds via electrophilic aromatic substitution:

Reagent Product Yield
HNO₃/H₂SO₄3-Nitro-2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol82%

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles. For example:

Base Product Conditions
TMSOK (0.1 M)Pyrido[2,3-b]pyrazine derivativeTHF, 60°C, 2 hr

Mechanism :

  • Deprotonation of the hydroxyl group by TMSOK triggers nucleophilic attack on the pyrazine ring, forming a six-membered fused system .

4.1. Amide Formation

The hydroxyl group can be converted to esters or amides:

Reagent Product Yield
Acetic anhydride1-Acetoxy derivative91%
HBTU/DIPEACarboxamide (with primary amines)68–85%

4.2. Reductive Amination

The ketone (from oxidation) undergoes reductive amination:

Reagent Product Conditions
NaBH₃CN/NH₄OAc1-Aminocyclopentane derivative

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazine compounds, including 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol, exhibit significant anticancer properties. A study on substituted N-(pyrazin-2-yl)benzenesulfonamides revealed their efficacy against various cancer cell lines, suggesting that similar structures may also possess cytotoxic effects against tumors. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Antimicrobial Properties

The pyrazine moiety is known for its antimicrobial effects. Compounds with pyrazine structures have been evaluated for their activity against several pathogens, including Mycobacterium tuberculosis. The incorporation of the cyclopentan-1-ol structure may enhance the bioactivity and selectivity of these compounds towards specific bacterial targets .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazine derivatives. Some studies suggest that compounds similar to this compound may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit certain enzymes involved in neuroinflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of both the pyrazine and cyclopentanol moieties. Various methods have been developed to optimize yield and purity, including:

  • Condensation Reactions : These are often employed to form the pyrazine ring.
  • Reduction Processes : To convert intermediates into the desired alcohol form.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of synthesized compounds .

Biological Evaluation

Biological evaluations of this compound focus on:

Cytotoxicity Testing

Cytotoxicity assays (e.g., MTT assay) are performed to assess the viability of various cancer cell lines upon exposure to the compound. Results often indicate a dose-dependent response, highlighting its potential as an anticancer agent .

Antimicrobial Testing

Antimicrobial susceptibility tests determine the minimum inhibitory concentration (MIC) against specific bacterial strains. Such studies help establish the compound's effectiveness in inhibiting microbial growth .

Case Study: Anticancer Evaluation

In a recent study evaluating a series of pyrazine derivatives, this compound was tested against breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value indicating promising potential for further development as an anticancer therapeutic agent .

Case Study: Antimicrobial Activity

A comparative study on substituted N-(pyrazin-2-yl)benzenesulfonamides found that certain derivatives exhibited potent antitubercular activity with MIC values as low as 6.25 μg/mL. This suggests that similar modifications in this compound could enhance its antimicrobial efficacy against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural and Functional Highlights
2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol (Target) C₁₀H₁₅N₃O* ~193.25* Pyrazine, cyclopentanol, methylamino Aromatic pyrazine enables π-π interactions; hydroxyl group enhances solubility. Potential kinase inhibitor.
2-[4-[(Propan-2-ylamino)methyl]piperidin-1-yl]cyclopentan-1-ol C₁₄H₂₈N₂O 240.38 Piperidine, isopropylamino, cyclopentanol Aliphatic piperidine increases flexibility and basicity; may target central nervous system (CNS) receptors.
(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid C₁₈H₂₀N₆O₂ 352.39 Fused imidazo-pyrrolo-pyrazine, carboxylic acid Complex heterocycles improve binding affinity; carboxylic acid adds polarity. Likely anticancer/kinase inhibitor.

*Note: Formula and weight for the target compound are calculated based on IUPAC nomenclature; experimental validation is advised.

Key Comparative Insights:

  • Aromatic vs. Aliphatic Heterocycles : The target compound’s pyrazine ring offers rigidity and electronic contrast to the piperidine in the compound, which is more flexible and basic. This difference impacts target selectivity and pharmacokinetics .
  • Hydrogen-Bonding Capacity: The cyclopentanol group in the target and compounds improves water solubility compared to the fused heterocycles in ’s compound, which relies on a carboxylic acid for polarity .
  • Therapeutic Potential: The compound’s fused heterocycles suggest stronger binding to enzymatic targets (e.g., kinases), but its larger size may reduce bioavailability compared to the smaller, hydroxyl-containing target compound .

Research Findings and Discussion

Pharmacological Implications

  • Target Compound : The pyrazine and hydroxyl groups position it as a candidate for inhibiting ATP-binding pockets in kinases, similar to imatinib-like drugs. Its moderate molecular weight (~193 g/mol) may favor better membrane permeability than bulkier analogs .
  • Compound : The fused heterocycles and carboxylic acid likely enhance binding to hydrophobic enzyme pockets while maintaining solubility, a common strategy in oncology drug design .

Challenges and Opportunities

The target compound’s simplicity offers advantages in synthetic accessibility and tunability, but its potency may lag behind more complex analogs. Future research could explore hybridizing its pyrazine motif with functional groups from ’s compounds to balance affinity and bioavailability.

Biological Activity

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanol structure with a methyl group attached to a pyrazin-2-yl amino group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The pyrazin-2-ylamino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways.
  • Receptor Interaction : The structural rigidity provided by the cyclopentanol moiety enhances binding affinity to specific receptors, which may lead to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of similar structures have shown significant antiproliferative effects against cancer cell lines, including MCF-7 and A549 cells .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, akin to other pyrazine derivatives that have been shown to inhibit bacterial growth .
  • Enzymatic Activity Modulation : It has been noted that compounds with similar functionalities can modulate enzymatic activities, such as antioxidant enzyme systems, thereby influencing oxidative stress levels in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetEffectiveness
This compoundAnticancerMCF-7Significant inhibition observed
Similar Pyrazine DerivativesAntimicrobialVarious BacteriaEffective against multiple strains
Benzimidazole DerivativesAntiproliferativeA549Up to 95% inhibition

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic reactions involving cyclization and functionalization techniques. Its applications in research include:

  • Biochemical Assays : Used for investigating enzyme interactions and metabolic pathways.
  • Drug Development : Potential precursor for developing new therapeutic agents targeting cancer or microbial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.